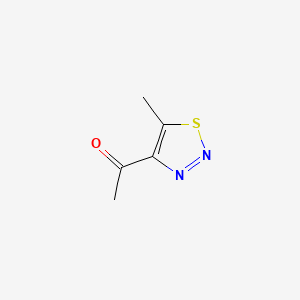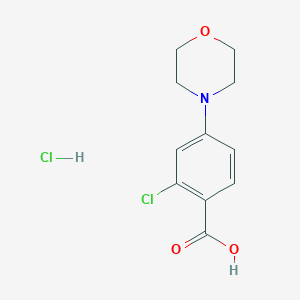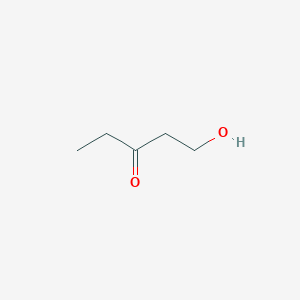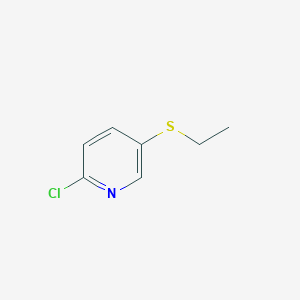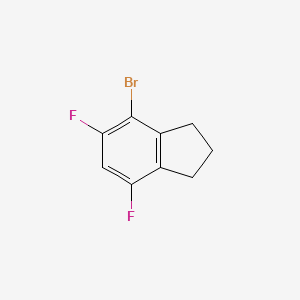![molecular formula C12H12Cl2F3N3 B13458341 N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with diamine substituents. The presence of the trifluoromethyl group imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride has a wide range of scientific research applications, including:
Biology: It serves as a probe for studying biological processes and interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. Additionally, the pyridine ring can participate in coordination with metal ions, affecting various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N2-[2-(trifluoromethyl)phenyl]pyrimidine-2,5-diamine: This compound shares a similar trifluoromethyl group but differs in the position of the substituents and the presence of a pyrimidine ring instead of a pyridine ring.
2,3-dichloro-5-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in the production of crop-protection products.
Uniqueness
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The combination of the trifluoromethyl group with the pyridine ring and diamine substituents makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H12Cl2F3N3 |
|---|---|
Peso molecular |
326.14 g/mol |
Nombre IUPAC |
2-N-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine;dihydrochloride |
InChI |
InChI=1S/C12H10F3N3.2ClH/c13-12(14,15)8-2-1-3-10(6-8)18-11-5-4-9(16)7-17-11;;/h1-7H,16H2,(H,17,18);2*1H |
Clave InChI |
MMZAPFDKCZMWDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=NC=C(C=C2)N)C(F)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


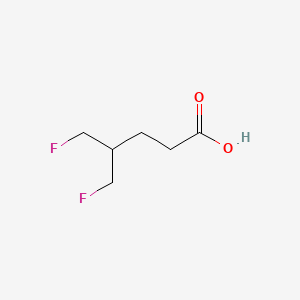
![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)
![9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13458277.png)
![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)
![6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13458299.png)
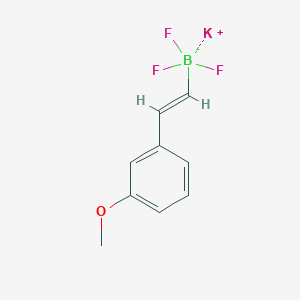
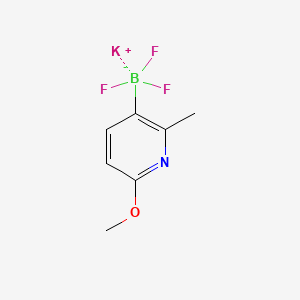
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
